3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
Description
The compound 3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline class, characterized by a fused pyrazole-quinoline scaffold. Key structural features include:
- 3-(3,4-Dimethylphenyl) substituent: Provides steric bulk and hydrophobic interactions.
- 7,8-Dimethoxy groups: Enhance solubility and influence electron distribution in the quinoline core.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-16-8-9-19(10-17(16)2)26-22-15-31(14-18-6-5-7-20(28)11-18)23-13-25(33-4)24(32-3)12-21(23)27(22)30-29-26/h5-13,15H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXRJKHCXRYABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3,4-dimethylphenylhydrazine and 3-fluorobenzyl bromide can be reacted in the presence of a base to form the desired pyrazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized side chains.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of halogenated pyrazoloquinoline derivatives.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex organic molecules. Its pyrazoloquinoline core can be utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions.
Biology
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : It has been evaluated against various bacterial strains, showing effective inhibition of growth.
- Antiviral Activity : Studies suggest potential efficacy in reducing viral replication in cell cultures.
- Anticancer Properties : In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by modulating critical signaling pathways.
Medicine
The therapeutic potential of 3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is currently under investigation. Its mechanisms include:
- Inhibition of Enzymes : It may inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects.
- Targeting Specific Pathways : The compound's interaction with various receptors and enzymes could lead to the development of new drugs targeting specific molecular pathways.
Industry
In industrial applications, this compound is explored for developing new materials with tailored electronic, optical, or mechanical properties. Its unique chemical structure allows for modifications that can enhance material performance.
Anticancer Activity
A study highlighted the anticancer potential of pyrazoloquinoline derivatives, including this compound. It was found to inhibit cell proliferation in breast cancer cells by promoting apoptosis through mitochondrial pathways. The IC50 values for various derivatives were recorded, demonstrating significant potency.
Antimicrobial and Antiviral Activity
Comparative studies assessed the antimicrobial and antiviral efficacy of pyrazoloquinoline derivatives. The results indicated that these compounds effectively inhibited pathogenic bacterial growth and reduced viral replication in laboratory settings.
Anti-inflammatory Effects
Research demonstrated that this compound significantly inhibits nitric oxide production in lipopolysaccharide-stimulated macrophages. The IC50 value was reported at approximately 0.39 μM for certain derivatives, underscoring its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations from Structural Variations
Substituent Position and Electronic Effects: The 3-fluorophenylmethyl group in the target compound contrasts with 4-fluorophenyl () and 4-fluorobenzyl (). Fluorine’s position (meta vs. Methoxy vs. Ethoxy Groups: Ethoxy substituents () increase lipophilicity compared to methoxy, which may enhance membrane permeability but reduce solubility .
Halogen vs. Alkyl Substituents :
- Chlorine in ’s compound enhances lipophilicity and may improve target residence time compared to the target’s fluorine .
Biological Activity
The compound 3-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₃₃H₂₉FN₄O₂S₂
- IUPAC Name : this compound
- Molecular Weight : Approximately 570.73 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazoloquinolines. For instance, compounds similar to the one in focus have shown significant cytotoxic effects against various cancer cell lines. A study indicated that derivatives exhibited IC₅₀ values in the low micromolar range against breast and colon cancer cells, suggesting promising anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazoloquinolines has also been documented. In vitro assays demonstrated that derivatives can inhibit cyclooxygenase (COX-1 and COX-2) enzymes effectively. For example, compounds from this class showed IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
Research into the antimicrobial properties of related pyrazolo compounds has shown broad-spectrum activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 15.62 μg/mL for bacterial strains . This suggests that the compound may possess significant antimicrobial potential.
Study 1: Synthesis and Evaluation of Pyrazoloquinolines
A comprehensive study synthesized various pyrazoloquinoline derivatives and evaluated their biological activities. The results indicated that specific substitutions on the pyrazoloquinoline core significantly influenced their biological activities. For example:
- Compound A : IC₅₀ = 71.11 μg/mL (anti-inflammatory)
- Compound B : IC₅₀ = 60.56 μg/mL (against COX-2)
This study underscores the importance of structural modifications in enhancing biological efficacy .
Study 2: Anticancer Activity Assessment
In another research effort, several pyrazoloquinoline derivatives were tested for anticancer activity using human cancer cell lines. The compound exhibited a notable reduction in cell viability with an IC₅₀ value of approximately 30 μM against breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
